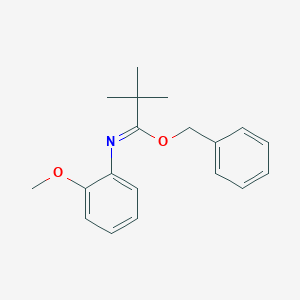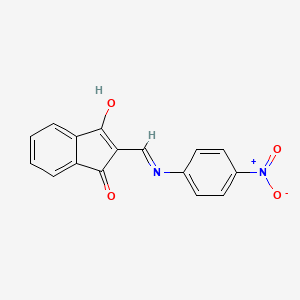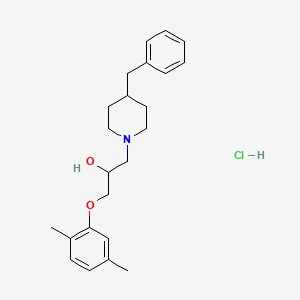
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a chemical compound that belongs to the class of imidates. It is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. It has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and subsequent anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. It has also been found to increase the levels of serotonin and norepinephrine in the brain, leading to potential antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is its potential use in the development of new drugs for the treatment of various diseases. Its unique properties and potential applications make it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate. One of the potential applications of this compound is in the development of new drugs for the treatment of epilepsy, chronic pain, and inflammation. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the synthesis method of this compound can be optimized to improve yield and purity, making it more accessible for scientific research.
In conclusion, benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a promising compound with potential applications in various fields of scientific research. Its unique properties and potential applications make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action, potential side effects, and optimize its synthesis method.
Synthesemethoden
The synthesis of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate involves the reaction of benzylamine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The product is then purified using column chromatography to obtain a high purity yield.
Eigenschaften
IUPAC Name |
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)18(22-14-15-10-6-5-7-11-15)20-16-12-8-9-13-17(16)21-4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOXFLUSTTUWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NC1=CC=CC=C1OC)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)



